molecular formula C21H19N5O5 B2364531 methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 942011-63-4

methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate

Cat. No.: B2364531
CAS No.: 942011-63-4
M. Wt: 421.413
InChI Key: RRTFBXLNQHYSMO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimido[1,2‐a]benzimidazoles

The synthesis process involves the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various intermediates and derivatives. These chemical transformations showcase the compound's versatility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Troxler & Weber, 1974).

Formation of 1,3,5-Triazine Derivatives

The research highlights a method to transform 1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine derivatives, which are significant for their potential applications in pharmaceuticals and agrochemicals (Chau, Malanda, & Milcent, 1997).

Antimicrobial Activity

The synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives has been investigated for their antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Sawant, 2013).

Molluscicidal and Antimicrobial Activities

Research on benzimidazole derivatives, including synthesis and evaluation of their biological activities, indicates their potential in addressing parasitic and microbial infections (Nofal, Fahmy, & Mohamed, 2002).

Properties

IUPAC Name

methyl 4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-31-20(30)14-7-9-15(10-8-14)22-17(27)13-26-19(29)18(28)25-12-11-24(21(25)23-26)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTFBXLNQHYSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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